Decanophenone
Description
Contextualization within Ketone Chemistry Research
Ketones are a fundamental class of organic compounds defined by the presence of a carbonyl group (C=O) bonded to two carbon atoms ebsco.comlibretexts.org. This functional group significantly influences their chemical behavior, leading to various reactions such as reduction and nucleophilic addition ebsco.com. Decanophenone, as a ketone with both aromatic and long aliphatic chains, serves as a relevant subject within ketone chemistry research. Its structure, featuring a phenyl group and a decyl chain attached to the carbonyl, provides a basis for studying the effects of chain length and aromaticity on the physical and chemical properties characteristic of ketones ontosight.aiontosight.ai. Research in ketone chemistry often explores synthesis methods, reactivity, and applications, with compounds like this compound contributing to the understanding of how molecular structure impacts these aspects ebsco.com.
Historical Perspectives in this compound Research
While specific historical milestones solely focused on this compound are not extensively documented in the provided search results, the broader history of ketone chemistry provides context. Ketones have been recognized and studied since the early days of organic chemistry, with their importance as solvents and intermediates in industrial processes being established over time ebsco.com. Early research likely involved the synthesis and characterization of simpler ketones before progressing to more complex structures like this compound. The development of various synthetic methodologies for ketones, such as Friedel-Crafts acylation, would have been crucial in making compounds like this compound accessible for study vulcanchem.com. Research involving the synthesis of compounds featuring alkyl side chains, including those with ten carbon atoms like this compound, has been reported in the context of creating derivatives for specific applications mdpi.com.
Contemporary Research Significance and Scope
Contemporary research involving this compound spans various fields, highlighting its significance as an intermediate and a subject of analytical study. It has been identified as an intermediate in the synthesis of antibacterial, antifungal, antiviral, and antituberculous products invivochem.com. Its use as a reactant in the synthesis of other organic compounds, such as flavylium (B80283) salts, demonstrates its role as a building block in organic synthesis mdpi.com.
This compound is also relevant in analytical chemistry, having been explored as a micelle marker due to its strong chromophore and solubility properties, making it detectable in various pH conditions sigmaaldrich.com. Furthermore, this compound has been identified in environmental studies, appearing as a tentatively identified compound in non-targeted screening of contaminants in wastewater nih.gov. It has also been used in studies evaluating the alteration of organic compounds under simulated extraterrestrial conditions, such as those found on Mars researchgate.net. Research also investigates the stereoselective reduction of ketones, including this compound, to produce chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals researchgate.netresearchgate.netacs.org.
The scope of contemporary research on this compound includes its synthesis, its use as an intermediate in the creation of other molecules with potential biological activities, its detection and analysis in environmental samples, and its role in fundamental studies exploring chemical reactions like stereoselective reduction.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O | nih.govfishersci.ie |
| Molecular Weight | 232.36 g/mol or 232.37 g/mol | nih.govfishersci.ietcichemicals.com |
| Physical State | Solid (at 20°C) | tcichemicals.cominvivochem.commetasci.ca |
| Appearance | White to Almost white powder to crystal | tcichemicals.com |
| Melting Point | 34-36 °C or 35-37 °C | sigmaaldrich.comtcichemicals.cominvivochem.com |
| Boiling Point | 187 °C / 14 mmHg or 168 °C / 5 mmHg | sigmaaldrich.comtcichemicals.cominvivochem.commetasci.ca |
| Density | 0.918 g/cm³ | invivochem.com |
| Flash Point | >230 °F or >110 °C or >235.4 °F/>113 °C | invivochem.commetasci.cathegoodscentscompany.com |
| LogP | 5.01 | invivochem.com |
Table 2: Examples of this compound in Research Contexts
| Research Area | Context / Application | Source |
| Organic Synthesis | Intermediate for antibacterial, antifungal, antiviral, antituberculous products | invivochem.com |
| Organic Synthesis | Reactant in the synthesis of flavylium salts | mdpi.com |
| Analytical Chemistry | Explored as a micelle marker | sigmaaldrich.com |
| Environmental Chemistry | Tentatively identified contaminant in wastewater | nih.gov |
| Astrobiology | Studied for alteration under simulated Mars conditions | researchgate.net |
| Stereoselective Reduction | Substrate in studies of asymmetric reduction to chiral alcohols | researchgate.netresearchgate.netacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyldecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXJNLYVPPBERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064093 | |
| Record name | Decanophenone | |
| Source | EPA DSSTox | |
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Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-82-4 | |
| Record name | Decanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6048-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Phenyl-1-decanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanophenone | |
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| Record name | 1-Decanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Decanophenone | |
| Source | EPA DSSTox | |
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| Record name | 1-phenyldecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-PHENYL-1-DECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3471N36DD1 | |
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Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for Decanophenone
The synthesis of this compound can be achieved through several established chemical routes, primarily involving the formation of the carbon-carbon bond between the phenyl ring and the decyl chain.
Alkylation and Acylation Approaches
Friedel-Crafts reactions represent a fundamental approach for introducing alkyl or acyl chains onto an aromatic ring. Friedel-Crafts acylation, specifically, is a common method for synthesizing alkyl aryl ketones like this compound. This reaction typically involves the reaction of an activated aromatic ring (such as benzene) with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The acyl group is introduced onto the aromatic ring, followed by hydrolysis to yield the desired ketone. While Friedel-Crafts alkylation can also introduce alkyl chains, it is often less controlled than acylation and can lead to polyalkylation and rearrangement of the alkyl group. Friedel-Crafts acylation, using decanoyl chloride or anhydride and benzene (B151609), would be a plausible route for this compound synthesis, offering better control over the product. google.comyoutube.com
Photochemical Synthesis Routes
Photochemical methods offer alternative pathways for organic synthesis, sometimes enabling reactions that are difficult to achieve through thermal methods. While direct photochemical synthesis of this compound from simple precursors is not extensively detailed in the provided search results, photochemical reactions can be involved in the modification or formation of related compounds or intermediates. For instance, photochemical decomposition of certain hydrazone salts can lead to various organic products, including cyclopropane (B1198618) derivatives. cdnsciencepub.com this compound itself has been utilized in studies involving photochemical reactions, such as being impregnated into polymer beads for exposure to solar radiation in experimental photochemical synthesis setups. google.comgoogle.com This suggests its role as a reactant or sensitizer (B1316253) in photochemical processes, rather than being directly synthesized via a common photochemical route in the provided context.
Synthesis of Substituted Decanophenones
Modifications to the this compound structure through the introduction of substituents on the phenyl ring or the decyl chain can lead to compounds with altered properties and potential applications.
Introduction of Halogen Substituents
Halogenation of aromatic ketones is a common strategy to synthesize substituted derivatives. The introduction of halogen substituents, such as fluorine or iodine, onto the phenyl ring of this compound or related phenones has been reported. For example, the synthesis of 3-fluoro-5-iodo-4-decanophenone has been achieved through the halogenation of a fluoro ketone with iodine in the presence of mercuric oxide. dss.go.thscribd.com This indicates that electrophilic aromatic substitution reactions can be employed to selectively introduce halogen atoms onto the aromatic core of this compound derivatives.
Hydroxylation and Alkoxylation Strategies
Hydroxylation and alkoxylation involve the introduction of hydroxyl (-OH) or alkoxy (-OR) groups into a molecule. These modifications can significantly change the polarity and reactivity of the compound. While direct hydroxylation or alkoxylation of this compound is not explicitly detailed, related phenone structures with methoxy (B1213986) groups have been discussed, and their synthesis typically involves the reaction of appropriately substituted benzene derivatives with alkyl-containing reagents, followed by further modifications to introduce the alkoxy groups. ontosight.ai This suggests that substituted benzene precursors already bearing hydroxyl or alkoxy groups could be used in acylation reactions to synthesize alkoxylated this compound derivatives. Alternatively, strategies involving the oxidation of alkyl chains followed by functional group interconversion could potentially lead to hydroxylated derivatives. The synthesis of hydroxyl derivatives of compounds like vitamin D₃ also highlights the use of photochemical processes in introducing hydroxyl groups. google.comgoogle.com
Derivatization for Advanced Applications
Derivatization of this compound involves modifying its functional groups to tailor its properties for specific applications. The ketone group and the aromatic ring offer sites for chemical transformations.
One area where derivatization is crucial is in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). For compounds that are not sufficiently volatile or detectable, derivatization can transform them into more suitable forms for analysis. While the provided information discusses the derivatization of other compound classes like amino acids for GC-MS analysis in the context of Martian samples, the principle applies to ketones as well. researchgate.netresearchgate.net Techniques like silylation, alkylation, and acylation are commonly used derivatization methods that can alter the polarity and volatility of compounds, improving their chromatographic behavior and detection. researchgate.netunime.itthermoscientific.com
This compound and similar alkyl phenones have also been involved in studies related to the development of stationary phases for chromatography, where their properties influence separation efficiency. lboro.ac.uklcms.cz
Furthermore, the ketone functional group in this compound can undergo various reactions, such as reduction to the corresponding alcohol. Stereoselective reduction of ketones, including this compound, has been studied to produce chiral alcohol derivatives with high enantiomeric excess. acs.orgresearchgate.netresearchgate.net This type of derivatization is important for applications requiring specific stereoisomers.
Formation of Conjugated Systems (e.g., Chalcones)
The formation of conjugated systems, such as chalcones, from this compound typically involves aldol (B89426) condensation reactions, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of a ketone with an aldehyde in the presence of a base or acid catalyst, leading to the formation of an α,β-unsaturated ketone, which is the core structure of chalcones. tsijournals.comwikipedia.orgtaylorandfrancis.com
While many studies focus on the synthesis of chalcones from acetophenone (B1666503) and various aldehydes tsijournals.comnih.govscispace.comjetir.orgtsijournals.com, the general principle of Claisen-Schmidt condensation can be applied to other aryl alkyl ketones like this compound. The reaction involves the enolizable α-hydrogens of the ketone (this compound) reacting with the carbonyl carbon of an aromatic aldehyde. wikipedia.org
The Claisen-Schmidt condensation is often carried out using a base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, in a solvent like ethanol (B145695). tsijournals.comnih.govscispace.comjetir.orgnih.gov The reaction conditions, including the choice of catalyst, solvent, and temperature, can influence the reaction time and yield. taylorandfrancis.comnih.gov For instance, using sodium hydroxide in ethanol is a common method for synthesizing chalcones from acetophenone and benzaldehyde (B42025) derivatives, often yielding products in good purity and yields ranging from 72% to 82% in some cases. tsijournals.com
The synthesis of flavylium (B80283) salts, which contain a conjugated system, has been achieved through the reaction between 2,4-dihydroxybenzaldehyde (B120756) and this compound. mdpi.comresearchgate.net This demonstrates the utility of this compound in forming extended conjugated systems through condensation reactions with appropriate aldehyde partners.
Synthesis of Heterocyclic this compound Derivatives
This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds. The presence of the carbonyl group and the adjacent alkyl chain provides sites for cyclization reactions or reactions with difunctional nucleophiles that can lead to the formation of heterocyclic rings.
General strategies for synthesizing heterocycles from ketones often involve reactions that build the heterocyclic ring onto the ketone structure or utilize the ketone as a key fragment in a multi-component reaction. For example, reactions involving aryl methyl ketones and molecular iodine have been recognized as powerful approaches for the one-pot synthesis of various heterocyclic compounds, including nitrogen, oxygen, sulfur, and selenium-containing heterocycles. rsc.org While this specific method focuses on aryl methyl ketones, the underlying principles of utilizing the ketone functionality for cyclization can be extended.
Another approach to synthesizing heterocyclic compounds involves the reaction of α,β-unsaturated ketones, which can be derived from this compound via Claisen-Schmidt condensation, with various reagents. tsijournals.comekb.eg For instance, chalcone (B49325) derivatives have been used to synthesize heterocyclic compounds such as oxazines, thiazines, and isoxazoles by reacting them with urea, thiourea, and hydroxylamine, respectively. tsijournals.com
Furthermore, ketones can be involved in the synthesis of nitrogen-containing heterocycles like 3,4-dihydro-2H-pyrroles through hydrogenation and cyclization of nitro ketones, which are accessible from ketones, aldehydes, and nitroalkanes. nih.gov This highlights the potential of this compound to be incorporated into such multi-component reactions to generate heterocyclic structures.
The synthesis of N-alkenylated heterocycles can also be achieved using ketones and NH-heterocycles under microwave irradiation, utilizing reagents like T₃P as a water scavenger. acs.org This method offers a metal- and base-free approach to form new carbon-nitrogen bonds and construct heterocyclic systems linked to a carbon framework derived from the ketone.
Preparation of Chiral this compound Derivatives
The preparation of chiral this compound derivatives involves introducing a stereogenic center into the molecule, often through asymmetric synthesis techniques. This can involve the asymmetric reduction of the ketone carbonyl group to a chiral alcohol or the creation of a chiral center elsewhere in the molecule.
Asymmetric reduction of prochiral ketones to optically active alcohols is a significant area in asymmetric synthesis. acs.orguwindsor.ca Various methods exist, including catalytic asymmetric hydrogenation, hydrosilation, enzymatic reduction, and the use of chirally modified reducing agents. acs.org
One notable method for the asymmetric reduction of ketones is the use of diisopinocampheylchloroborane ((−)-Ipc₂BCl). acs.orglookchem.comresearchgate.net This reagent has been shown to reduce various aromatic and aliphatic ketones with high asymmetric induction. Specifically, this compound has been reported to be reduced by diisopinocampheylchloroborane with 97% enantiomeric excess (ee). acs.orglookchem.comresearchgate.net This demonstrates an effective method for preparing chiral alcohols from this compound.
Interactive Table 1: Asymmetric Reduction of Ketones with (−)-Diisopinocampheylchloroborane
| Ketone | Enantiomeric Excess (ee) |
| Acetophenone | 98% |
| Propiophenone (B1677668) | 98% |
| Butyrophenone (B1668137) | 98% |
| This compound | 97% |
| Isobutyrophenone | 78% |
| Pivalophenone | 79% |
| 2'-Acetonaphthone | 98% |
Other approaches to asymmetric synthesis relevant to ketones include the catalytic enantioselective synthesis of α-quaternary ketones and α-ketoesters, which involves creating a chiral center adjacent to the carbonyl group. nih.gov These methods often utilize chiral catalysts, such as copper complexes with chiral phosphine (B1218219) ligands, to control the stereochemistry of the reaction. nih.gov While these examples may not directly use this compound as a substrate, the principles of forming chiral ketones through catalytic methods are applicable to aryl alkyl ketones.
Reaction Mechanisms and Kinetics of Decanophenone
Mechanistic Investigations of Decanophenone Formation Reactions
The formation of this compound typically involves reactions that create a ketone functional group with the specific decyl and phenyl substituents. While general methods for ketone synthesis exist, specific mechanistic investigations focusing solely on this compound formation are less commonly detailed in broad literature searches. However, related reactions involving the formation of similar ketones or the use of this compound as a reactant can provide insights into potential formation pathways.
One relevant context is the synthesis of flavylium (B80283) salts, where this compound can be a reactant in condensation reactions. For instance, the synthesis of compounds with alkyl side chains in the 3-positions of flavylium salts has been achieved through the reaction between 2,4-dihydroxybenzaldehyde (B120756) and this compound or dothis compound (B154281) mdpi.com. This suggests that acid-catalyzed condensation, a common mechanism in such reactions, could be involved in pathways where this compound is a starting material for more complex molecules. The mechanism of related aldolic condensation reactions often involves the formation of a carbanion or enolate from the ketone, followed by nucleophilic attack on the aldehyde. mdpi.com
Another area that touches upon ketone formation is the analysis of shale oil compositions, where phenyl ketones, including those from propiophenone (B1677668) to this compound, have been identified as derived from pyrolysis processes. acs.org This implies radical-based reactions and cracking of larger organic molecules as potential formation mechanisms under high-temperature conditions. acs.org
While specific detailed mechanistic studies solely on the formation of this compound from simpler precursors are not extensively highlighted in the provided search results, the contexts in which it appears as a product or reactant suggest formation via condensation reactions or high-temperature degradation processes involving radical pathways.
Oxidative and Reductive Transformation Mechanisms
This compound, like other ketones, can undergo various oxidative and reductive transformations depending on the reaction conditions and the presence of oxidizing or reducing agents.
Susceptibility to Hydroxyl Radical Abstraction
This compound has been shown to be susceptible to abstraction by hydroxyl radicals. researchgate.net This susceptibility is related to the strength of the carbon-hydrogen bonds within the molecule. Carbon-hydrogen bonds located near aromatic rings and carbonyl groups can be weaker than those in unsubstituted alkanes, making the adjacent hydrogen atoms more prone to abstraction by highly reactive species like hydroxyl radicals. researchgate.net
For example, carbon-hydrogen bond strengths in similar compounds like ethylbenzene (B125841) (H–CH(CH₃)C₆H₅) and benzaldehyde (B42025) (H-COC₆H₅) are reported to be lower than in typical alkanes. researchgate.net This suggests that the presence of both the phenyl group and the carbonyl group in this compound contributes to the lability of certain hydrogen atoms, making them targets for hydroxyl radical attack. researchgate.net This abstraction can initiate a chain of reactions leading to the degradation or transformation of this compound. researchgate.net
Photolytic Degradation Pathways
Photolytic degradation, the decomposition of a compound induced by light, is another relevant transformation mechanism for this compound. Organic compounds, including ketones, can undergo photolysis when exposed to light, particularly UV radiation. pharmacareers.in This can occur through direct absorption of light by the molecule (direct photolysis) or indirectly through the generation of reactive species like hydroxyl radicals by photosensitizers (indirect photolysis). pharmacareers.innih.gov
This compound has significant UV absorbance, which can lead to direct photolysis. researchgate.net The absorption of a photon can excite the this compound molecule, leading to bond cleavage, isomerization, or other chemical reactions. pharmacareers.in In addition to direct photolysis, the presence of hydroxyl radicals, which can be generated under certain photolytic conditions, can also contribute to this compound degradation through abstraction reactions, as discussed in the previous section. researchgate.netpharmacareers.innih.gov
Studies on the photolytic degradation of other pharmaceutical compounds indicate that factors such as the wavelength of light, light intensity, the presence of oxygen, temperature, and the chemical structure of the compound influence the rate and pathways of degradation. pharmacareers.in While specific detailed pathways for this compound photolysis are not extensively described in the provided results, its UV absorbance and susceptibility to radical attack suggest that both direct and indirect photolytic mechanisms are likely involved in its degradation upon light exposure. researchgate.netpharmacareers.innih.gov
Kinetic Studies of this compound Reactions in Model Systems
Kinetic studies aim to quantify the rates of chemical reactions and understand the factors that influence them. While broad kinetic studies specifically focused on the diverse reactions of this compound are not prominently featured in the search results, its use as a marker and in specific reaction systems provides some insight into its kinetic behavior in model environments.
In the context of chromatographic separation, this compound has been used as a marker in hydrophilic interaction liquid chromatography (HILIC) studies. mdpi.comuwaterloo.ca Its retention behavior and elution volume in different mobile phases have been studied to evaluate hold-up volumes and understand the interactions between the analyte, stationary phase, and mobile phase. mdpi.com These studies, while not focused on chemical transformation kinetics, indirectly provide information about the physical behavior and interactions of this compound in a controlled system. mdpi.com The elution volume of this compound as a marker has been shown to be nearly unaffected by the concentration of ammonium (B1175870) acetate (B1210297) in the mobile phase up to a certain concentration, suggesting relatively consistent partitioning behavior under these conditions. mdpi.com
Furthermore, the discussion on the susceptibility of this compound to hydroxyl radical abstraction implies that kinetic studies investigating the reaction rates of this compound with hydroxyl radicals could be conducted in model systems. researchgate.net Such studies would typically involve generating hydroxyl radicals and monitoring the disappearance of this compound over time under controlled conditions. The rate constants obtained from these studies would provide quantitative information about the reactivity of this compound towards this specific radical species. While a specific kinetic study on this compound and hydroxyl radicals was not found, the general principles of studying radical reactions and the noted susceptibility of this compound suggest the feasibility and relevance of such investigations. researchgate.netpharmacareers.innih.gov
Kinetic studies are also crucial in understanding reductive transformations, such as the stereoselective reduction of ketones. researchgate.netresearchgate.net While these studies often focus on simpler ketones like acetophenone (B1666503), the principles and methodologies employed could be applied to this compound. researchgate.netresearchgate.net Factors like the choice of reducing agent, catalyst, temperature, and solvent can significantly influence the reaction rate and selectivity. researchgate.netresearchgate.net
Catalytic Applications and Enantioselective Transformations
Decanophenone as a Substrate in Catalytic Reactions
The carbonyl group in this compound makes it a suitable substrate for catalytic reduction reactions. These reactions often aim to convert the ketone into a secondary alcohol, 1-phenyl-1-decanol.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are significant catalytic methods used to reduce prochiral ketones like this compound to chiral secondary alcohols with high enantiomeric excess (ee). These processes utilize chiral catalysts to induce selectivity during the addition of hydrogen to the carbonyl double bond.
Studies have shown that this compound can be reduced with high enantioselectivity using specific catalytic systems. For instance, asymmetric transfer hydrogenation of this compound has been reported to yield the corresponding alcohol with high ee values, comparable to or exceeding those obtained for shorter-chain alkyl ketones like acetophenone (B1666503), propiophenone (B1677668), and butyrophenone (B1668137) researchgate.netresearchgate.netresearchgate.net.
| Substrate | Enantiomeric Excess (ee) |
| Acetophenone | 98% |
| Propiophenone | 98% |
| Butyrophenone | 98% |
| This compound | 97% |
| Isobutyrophenone | 78% |
| Pivalophenone | 79% |
| 2',5'-dimethoxypropiophenone | 96% |
| 1-Indanone | 98% |
| α-Tetralone | 87% |
| 2'-Acetonaphthone | 98% |
| 3-Acetylpyridine | 92% |
| 2-Acetylthiophene | 91% |
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These results highlight the effectiveness of certain chiral catalysts in achieving high enantioselectivity even with a relatively long alkyl chain like that in this compound researchgate.netresearchgate.netresearchgate.net.
Stereoselective Reduction Studies
Stereoselective reduction studies involving this compound explore the use of various reducing agents and catalysts to control the stereochemistry of the resulting alcohol. Beyond asymmetric hydrogenation and transfer hydrogenation, other methods can also achieve stereocontrol.
Diisopinocampheylchloroborane ((+)-DIP-Cl and (-)-DIP-Cl) has been shown to be an effective reducing agent for the asymmetric hydrogenation of ketones, including this compound, yielding enantiomeric alcohols in excellent ee values researchgate.netacs.org. The mechanism is postulated to involve a six-membered cyclic "boatlike" transition state acs.org.
The stereoselective reduction of ketones is a crucial transformation in organic chemistry for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries researchgate.net. This compound serves as a model substrate in such studies to evaluate the performance of new catalytic systems and reduction methodologies researchgate.netresearchgate.netresearchgate.net.
Catalytic Approaches in this compound Synthesis or Modification
Catalytic methods are also relevant in the synthesis and modification of this compound itself or related compounds. While direct catalytic synthesis of this compound wasn't extensively detailed in the provided context, catalytic approaches are commonly employed in the synthesis of alkyl ketones and related aromatic compounds.
Role of Specific Catalysts in Synthesis
The synthesis of alkyl ketones, such as this compound, can involve Friedel-Crafts acylation, which typically utilizes Lewis acid catalysts like AlCl₃ vulcanchem.com. While the provided information on this compound synthesis is limited, the general principles of catalytic synthesis of similar compounds apply. The selection of catalysts is crucial for achieving desired regioselectivity and yield, especially when dealing with substituted aromatic rings vulcanchem.com.
Catalytic methods are also used in the modification of compounds containing ketone functionalities or long alkyl chains, which could be relevant to this compound derivatives. For example, palladium-on-charcoal has been used as a catalyst in the hydrogenation of related compounds google.com.
Green Chemistry Principles in Catalytic Processes
The application of green chemistry principles to catalytic processes involving this compound focuses on developing environmentally benign and sustainable methodologies. Catalysis itself is a cornerstone of green chemistry, as it can reduce energy consumption, minimize waste generation, and improve safety by allowing reactions to proceed under milder conditions catalysis.blogyale.eduuniversite-paris-saclay.fryoutube.com.
Using catalysts in the hydrogenation or transfer hydrogenation of this compound allows for more efficient conversion compared to stoichiometric reagents, reducing the amount of waste produced nih.gov. The development of recyclable catalysts and the use of greener solvents, such as water or ionic liquids, in these reactions are active areas of research aligned with green chemistry principles researchgate.netresearchgate.netnih.gov. Heterogeneous catalysts, which are easily separated and reused, are particularly important in this regard catalysis.bloglibretexts.org.
Mechanistic Insights into Catalytic Processes Involving this compound
Understanding the reaction mechanisms of catalytic processes involving this compound is essential for optimizing reaction conditions and designing more efficient catalysts. Catalysts function by providing alternative reaction pathways with lower activation energies bccampus.ca.
In the case of asymmetric hydrogenation and transfer hydrogenation of ketones, the mechanism typically involves the interaction of the ketone substrate, the hydrogen source (H₂ or a hydrogen donor), and the chiral catalyst nih.govlibretexts.org. The catalyst activates both the hydrogen source and the ketone, facilitating the stereoselective addition of hydrogen to the carbonyl group libretexts.org. The specific mechanism depends on the type of catalyst used (e.g., transition metal complexes, organocatalysts, or biocatalysts) researchgate.netmdpi.com.
For transition metal-catalyzed hydrogenation, the mechanism often involves oxidative addition of H₂ to the metal center, coordination of the ketone, and sequential transfer of hydride and proton to the carbonyl carbon and oxygen, respectively libretexts.org. In asymmetric catalysis, the chiral ligand associated with the metal center plays a crucial role in directing the approach of the ketone substrate, leading to the preferential formation of one enantiomer of the alcohol product researchgate.netacs.org.
Advanced Spectroscopic and Chromatographic Elucidation
High-Resolution Mass Spectrometry (HRMS) for Structural Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the structural analysis of decanophenone, providing accurate mass measurements that can help determine its elemental composition. HRMS offers high resolving power and mass accuracy, enabling the differentiation of compounds with very similar nominal masses. fiveable.mensf.gov The molecular weight of this compound is approximately 232.36 g/mol nih.govfishersci.ie. HRMS can confirm the molecular ion peak (M⁺) at m/z 232.1897 for C₁₆H₂₄O, as seen in some analyses scialert.net. Fragmentation patterns observed in electron ionization (EI) mass spectrometry also provide structural information. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement, which can yield characteristic fragment ions fiveable.mejove.com. For this compound, α-cleavage adjacent to the carbonyl group can lead to the loss of the nonyl radical or the phenyl radical, producing characteristic acylium ions fiveable.mejove.com.
| Fragmentation Type | Cleaved Bond | Resulting Ions (Example) | Characteristic m/z (this compound) |
|---|---|---|---|
| α-cleavage | C(O)-Alkyl | Acylium ion + Alkyl radical | [C₆H₅CO]⁺ (m/z 105) nih.gov |
| α-cleavage | C(O)-Aryl | Alkyl chain + Benzoyl cation | [C₁₀H₁₉]⁺ (m/z 139) |
| McLafferty Rearrangement | γ-hydrogen transfer | Radical cation + Alkene | (Possible if γ-H is available on alkyl chain) |
The NIST WebBook provides an electron ionization mass spectrum for 1-phenyl-1-decanone, showing key fragment ions at m/z 105 (base peak), 77, and 120, consistent with fragmentation of the this compound structure nih.gov.
Non-Target Analysis (NTA) and Suspect Screening
HRMS is widely used in non-target analysis (NTA) and suspect screening workflows to identify known and unknown compounds in complex environmental or biological matrices. nsf.govyork.ac.ukoup.comnih.govoup.comresearchgate.netresearchgate.netresearchgate.net In these approaches, HRMS detects a wide range of features (peaks) in a sample, and sophisticated software is used to process the data. oup.comresearchgate.net Suspect screening involves searching for compounds from a predefined list based on their accurate mass and predicted fragmentation patterns. nsf.govoup.comoup.com this compound has been tentatively identified as a contaminant of emerging concern (CEC) in wastewater samples using NTA and suspect screening workflows coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS). york.ac.ukoup.comnih.govoup.comresearchgate.netresearchgate.net It has been proposed as a potential tracer associated with septic tank sources in environmental water analysis. nsf.govoup.comresearchgate.netresearchgate.net
Isotopic Purity Assessment
Isotopic purity assessment using HRMS involves analyzing the isotopic peak distribution of a compound's molecular ion. fiveable.me The natural abundance of isotopes (such as ¹³C, ²H, ¹⁸O) results in predictable isotopic patterns in the mass spectrum. By comparing the experimentally observed isotopic pattern to the theoretically calculated pattern for the proposed molecular formula, the isotopic purity can be assessed, and the elemental composition can be further confirmed. fiveable.mensf.gov This is particularly important for synthesized compounds or when analyzing samples where isotopic labeling might be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds like this compound. fiveable.mecaymanchem.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide information about the types, numbers, and connectivity of atoms within the molecule. libretexts.orgasahilab.co.jpmnstate.eduemerypharma.com
1D and 2D NMR Techniques for Planar Structure Elucidation
1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. The chemical shifts of the signals indicate the electronic environment of the nuclei, while the splitting patterns in ¹H NMR (due to spin-spin coupling) reveal the number of neighboring protons. fiveable.meemerypharma.com ¹³C NMR, often proton-decoupled, shows a signal for each unique carbon environment. mnstate.edu
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl ring and the various methylene (B1212753) and methyl protons on the decyl chain. The protons adjacent to the carbonyl group on the alkyl chain would be expected to be deshielded and appear further downfield compared to other alkyl protons. fiveable.me The ¹³C NMR spectrum would show signals for the carbonyl carbon (typically in the range of 190-220 ppm for ketones), the aromatic carbons, and the aliphatic carbons of the decyl chain. fiveable.me
2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are powerful for establishing connectivity. COSY reveals correlations between coupled protons, helping to trace proton networks within the molecule. mnstate.eduemerypharma.com HSQC correlates protons with the carbons to which they are directly attached, while HMBC shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to piece together the molecular skeleton. mnstate.edu These 2D techniques are particularly useful for confirming the attachment of the decyl chain to the carbonyl group and the carbonyl group to the phenyl ring in this compound.
PubChem provides access to a ¹H NMR spectrum of 1-phenyl-1-decanone, which can be used for detailed peak assignment and structural confirmation nih.gov.
Determination of Absolute Configurations via NMR Methods
While this compound itself does not possess a chiral center and therefore does not have absolute configurations, NMR methods are generally employed for determining the absolute configuration of chiral molecules. This typically involves techniques such as the modified Mosher's method or the use of chiral solvating agents, which induce diastereomeric shifts in the NMR spectra of enantiomers, allowing for their differentiation and the assignment of absolute configuration. If this compound were part of a larger, chiral molecule, these NMR techniques would be applicable to the chiral portion.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Applications
Infrared (IR) spectroscopy is valuable for identifying the functional groups present in this compound. The carbonyl group (C=O) is a prominent feature in the IR spectrum of ketones, typically showing a strong absorption band in the range of 1660-1770 cm⁻¹. fiveable.meopenstax.orgspectroscopyonline.com For aromatic ketones like this compound, conjugation with the phenyl ring lowers the carbonyl stretching frequency, usually placing it in the range of 1685-1690 cm⁻¹. openstax.orgspectroscopyonline.com The IR spectrum would also show characteristic bands for aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), and C-C stretches within the molecule. fiveable.me The NIST WebBook provides an IR spectrum for 1-phenyl-1-decanone, showing the characteristic carbonyl absorption and other vibrational modes nist.gov.
UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π electrons and non-bonding electrons. byjus.combioglobax.com Carbonyl compounds with conjugation, such as aromatic ketones like this compound, exhibit absorption in the UV region due to π→π* and n→π* transitions. uomustansiriyah.edu.iq The phenyl ring contributes to the UV absorption. UV-Vis spectroscopy can be used for the quantitative analysis of this compound if it has a suitable chromophore and a measurable absorbance in the UV-Vis range. byjus.combioglobax.com Studies have utilized UV-Vis spectroscopy in the analysis of related alkyl ketones and photochromic compounds containing similar structural elements to this compound. ncsu.eduresearchgate.net
| Spectroscopic Technique | Key Information Provided | Characteristic Absorption/Signals (this compound) |
|---|---|---|
| IR Spectroscopy | Functional groups | C=O stretch (~1685-1690 cm⁻¹), C-H stretches |
| UV-Vis Spectroscopy | Electronic transitions, Conjugation | Absorption bands in the UV region |
Vibrational Mode Analysis
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and molecular structure of a compound by analyzing its vibrational modes. While specific detailed research findings on the vibrational mode analysis of this compound were not extensively detailed in the search results, IR spectra for this compound have been recorded. An FTIR spectrum of this compound, obtained using a capillary cell in the melt (liquid phase), is available, indicating its use in vibrational spectroscopic studies for characterization. nih.gov
UV Absorbance Profiles and Photolysis
The UV absorbance profile of a compound relates to its electronic transitions and its ability to absorb ultraviolet light. This compound possesses a strong chromophore, which makes it detectable using UV absorbance at various pH levels in chromatographic applications. nih.gov, sigmaaldrich.cn
Photolysis involves the chemical decomposition of a compound induced by light. Studies have investigated the photolysis of aryl ketones, including this compound, under various conditions. This compound has been exposed to UV irradiation, including under simulated Martian conditions, to study its alteration. researchgate.net Aryl ketones with varying vapor pressures, such as this compound, have shown nearly identical photolysis rates in solution when exposed to sunlamps (λ max 310 nm). epa.gov The presence of hydrogen moieties in this compound makes it more susceptible to abstraction by hydroxyl radicals compared to some other compounds. researchgate.net Photochemical reactions involving this compound have also been explored for potential commercial synthesis, utilizing polymer beads impregnated with the compound and exposed to solar radiation. google.com, google.com
Advanced Chromatographic Methodologies for this compound Analysis
Chromatography plays a crucial role in separating this compound from mixtures and quantifying its presence. Various advanced chromatographic techniques have been applied, leveraging different separation mechanisms.
Hydrophilic Interaction Liquid Chromatography (HILIC) and Hold-up Volume Determination
Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique complementary to Reversed-Phase Liquid Chromatography (RPLC), particularly useful for the analysis of polar and ionic compounds that are poorly retained in RPLC. d-nb.info, mdpi.com HILIC employs a polar stationary phase and a mobile phase with a high organic solvent content (typically >70% acetonitrile). mdpi.com
This compound has been utilized as a marker for hold-up volume determination in HILIC systems. mdpi.com, researchgate.net, nih.gov, researchgate.net Hold-up volume determination in HILIC is not straightforward due to the complex nature of the intermediate transition layers formed by the semi-sorption of water on the stationary phase. mdpi.com this compound's use as a marker can extend to the boundary between HILIC and RPLC modes. mdpi.com, researchgate.net, mdpi.com, researchgate.net Its elution volume as a marker remains largely unaffected by ammonium (B1175870) acetate (B1210297) concentration in the mobile phase up to 20 mM. mdpi.com, researchgate.net, mdpi.com, nih.gov
In HILIC, the retention of solutes is influenced by factors including solute volume and hydrogen bond basicity. d-nb.info As water content in the mobile phase increases in HILIC mode, the mobile phase volume decreases, while the stationary phase volume (adsorbed water layer) increases. ub.edu At higher water concentrations, where the column operates in RPLC mode, the mobile phase volume increases, and the stationary phase volume decreases with increasing water percentage. ub.edu For some compounds, including this compound, deviations from HILIC correlations have been observed at lower organic solvent concentrations (40-30% acetonitrile), suggesting the emergence of an RPLC mechanism alongside the predominant HILIC mode. ub.edu
Capillary Liquid Chromatography (Cap-LC) and High-Temperature Liquid Chromatography (HTLC)
Capillary Liquid Chromatography (Cap-LC) and High-Temperature Liquid Chromatography (HTLC) offer advantages in terms of efficiency, reduced solvent consumption, and altered selectivity. This compound has been used as a test solute in studies involving elevated temperatures in liquid chromatography.
In the context of high-temperature liquid chromatography, the retention factor (k') for this compound has been reported at different temperatures. For instance, a retention factor of 5.70 was observed at 150 °C, while a lower retention factor of 1.65 was noted at 80 °C on a ZirChrom-DB-C18 column. uwaterloo.ca, dcu.ie, ecu.edu This demonstrates the impact of temperature on the retention behavior of this compound in HTLC systems. HTLC has been explored as a "green chemistry" approach, sometimes employing heated water as the mobile phase. dcu.ie
Micellar Electrokinetic Chromatography (MEKC) and Mixed-Mode Separations
Micellar Electrokinetic Chromatography (MEKC) is a hybrid technique combining aspects of capillary electrophoresis and chromatography, utilizing micelles as a pseudostationary phase to separate both charged and neutral analytes. asdlib.org, nih.gov Separation in MEKC is based on the differential partitioning of analytes between the aqueous phase and the micellar phase. asdlib.org, psu.edu
This compound has been identified as a suitable micelle marker in MEKC due to its strong chromophore, detectability across various pH levels, and ease of dissolution in the mobile phase. nih.gov, sigmaaldrich.cn It has been used to determine the migration time of the micelle (tmc) in MEKC experiments. doi.org, psu.edu The retention factor (k) in MEKC can be calculated using the migration times of an unretained solute (teo), the analyte (tr), and the micelle (tmc). doi.org
This compound is among the achiral alkyl aryl ketones that have been studied using MEKC and mixed-mode separation techniques. nih.gov Mixed-mode separation, combining MEKC with techniques like polyelectrolyte multilayer (PEM) coatings, has been explored to improve the resolution of analytes that are challenging to separate by MEKC or PEM alone. nih.gov This approach allows analytes to partition into both the stationary and mobile phases, enhancing resolution through increased interactions with molecular micelles. nih.gov this compound has been used as a tracer for the pseudostationary phase in MEKC studies involving different surfactants. psu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds, often employed for trace analysis.
This compound has been identified and analyzed using GC-MS in various applications. It has been found in the cuticular chemical profiles of certain insect species, specifically female Anthidium bees, as one of the identified chemical compounds. ekb.eg GC-MS analysis of extracts from Carthamus tinctorius L. (safflower) has also revealed the presence of this compound. akjournals.com Furthermore, this compound has been detected in the neutral fraction of middle-temperature gasification coal tar through GC-MS analysis, being part of a series of phenyl ketones. epa.gov, acs.org
GC-MS analysis typically involves separating compounds on a capillary column and then detecting them based on their mass-to-charge ratio. ekb.eg, akjournals.com, acs.org Identification is often performed by comparing the obtained mass spectra and retention times with those in spectral libraries (e.g., Wiley & NIST Mass Spectral Database) and literature data. ekb.eg
Compound Information
| Compound Name | PubChem CID |
| This compound | 80148 |
| Dodecylbenzene | 12406 |
| Nonadecane-2-one | 68854 |
| Methanol | 887 |
| Acetonitrile | 6349 |
| Dodecylbenzene | 12406 |
| Benzene (B151609) | 241 |
| Toluene | 1140 |
| Octylbenzene | 7653 |
| Propanone | 784 |
| Butanone | 6569 |
| Octanophenone | 7654 |
| Nonanophenone | 80147 |
| Caffeine | 2519 |
| Chlorobenzene | 7961 |
| Bromobenzene | 7423 |
| Corticosterone | 9233 |
| Cortisone | 5754 |
| Pentadecanone | 11190 |
| Pyridine | 1049 |
| Anthracene | 8020 |
| Phenanthrene | 996 |
| Sudan III | 6324 |
| Acetophenone (B1666503) | 6991 |
| Propiophenone (B1677668) | 7000 |
| Butyrophenone (B1668137) | 7008 |
| Valerophenone | 7016 |
| Hexanophenone | 7024 |
| Heptanophenone | 7032 |
| Temazepam | 5346 |
| Benzoin | 8436 |
| Aminoglutethimide | 2151 |
| Coumachlor | 8770 |
| Benzoin methyl ether | 11843 |
| Sodium dodecyl sulfate | 3423265 |
| N-Decanophenone | 80148 |
| Dimethylformamide | 6220 |
| Tolmetin | 5353 |
| Carthamus tinctorius L. | 180703 |
| Hexadecanoic acid | 2719 |
| Niacinamide | 9380 |
| Prednisolone | 5755 |
| Amitriptyline | 2162 |
| p-Toluenesulfonic acid | 6096 |
| Sodium methoxide | 6095 |
| Diethyl fumarate | 5281567 |
| Dodecylbenzene | 12406 |
| Nonadecane-2-one | 68854 |
| Pentylbenzene | 7934 |
| Butylbenzene | 7813 |
Data Tables
Based on the search results, a data table illustrating the retention factors of this compound at different temperatures in HTLC can be presented.
| Temperature (°C) | Retention Factor (k') | Column |
| 150 | 5.70 | ZirChrom-DB-C18 |
| 80 | 1.65 | ZirChrom-DB-C18 |
This table is based on data points mentioned in the context of Capillary Liquid Chromatography (Cap-LC) and High-Temperature Liquid Chromatography (HTLC) uwaterloo.ca, dcu.ie, ecu.edu.
Biological Activities and Biochemical System Interactions
Pharmacological and Medicinal Chemistry Relevance
Studies have explored the potential therapeutic applications of decanophenone and its derivatives, highlighting several areas of interest in pharmacological and medicinal chemistry.
Antimicrobial and Antifungal Properties
Phenones and their derivatives, including certain forms of this compound, have demonstrated potential antimicrobial and antifungal properties. These characteristics suggest their possible utility in the development of pharmaceutical or personal care products aimed at combating certain pathogens. ontosight.aiontosight.ai Some phenones have shown efficacy against specific microorganisms. ontosight.ai Research into novel 1,2,3-thiadiazoles and 1,2,3-selenadiazoles with long alkyl chains, including those structurally related to this compound, has indicated promising antifungal activity against studied yeast strains. researchgate.net
Antioxidant Potential
This compound and related phenone derivatives have been investigated for their antioxidant potential. ontosight.aiontosight.ai These properties could be beneficial in mitigating oxidative stress, a process implicated in various diseases. researchgate.net The antioxidant activity of such compounds makes them candidates for further research in applications where reducing oxidative damage is desired. ontosight.aiontosight.ai
Neuroprotective Investigations (e.g., from marine organisms)
The marine environment is a significant source of bioactive compounds with potential neuroprotective activities. nih.govnih.gov While this compound itself is mentioned in the context of metabolites found in marine organisms like the red algae Laurencia snackeyi, the primary focus of neuroprotective investigations from marine sources often centers on other compound classes such as polysaccharides, carotenoids, polyphenols, sterols, and alkaloids. nih.govrjcollege.edu.in Studies on marine natural products from sponges have identified compounds with neuroprotective effects through various mechanisms, including enzyme inhibition and reduction of oxidative stress. nih.gov Although this compound has been detected in extracts from marine sources, specific detailed research findings directly linking this compound from marine organisms to neuroprotection require further focused investigation based on the provided context. nih.gov
Enzyme Inhibition Studies (e.g., PTP1B)
This compound has been noted in studies investigating enzyme inhibition. Specifically, it has appeared in the context of research related to Protein Tyrosine Phosphatase 1B (PTP1B). akjournals.com PTP1B is considered a potential therapeutic target for conditions like type 2 diabetes and obesity due to its role in insulin (B600854) signaling. akjournals.comnih.govnih.gov While this compound was identified in essential oils from Carthamus tinctorius that showed in vitro inhibitory activity against PTP1B, the specific contribution and potency of this compound itself within these complex extracts require further detailed analysis. akjournals.com Other studies have explored PTP1B inhibition by different classes of compounds, such as diterpenoids from Acanthopanax koreanum. nih.gov
This compound in Biological Systems as a Marker or Constituent
This compound's presence has been observed in various biological contexts, indicating its natural occurrence as a constituent or its potential as a marker.
Natural Occurrence in Biological Extracts
This compound has been identified as a component in extracts from natural sources. It has been detected in the essential oils obtained from Carthamus tinctorius (safflower). akjournals.com Furthermore, this compound has been found among the metabolites present in the red algae Laurencia snackeyi. nih.gov Its presence has also been noted in studies analyzing complex biological mixtures, such as those from Alpinia monopleura rhizome extract, where it was identified along with other compounds. scialert.net The compound has also been listed as an internal standard in studies analyzing secondary metabolites from Penicillium roqueforti. nih.gov this compound has also been tentatively identified in environmental samples, such as treated wastewater effluent. oup.com
Table 1: Natural Sources and Detection of this compound
| Biological Source | Type of Extract/Sample | Detection Context |
| Carthamus tinctorius | Essential Oils | Investigation of PTP1B inhibitory activity |
| Laurencia snackeyi | Metabolite Extract | Study of cholinesterase inhibiting potential |
| Alpinia monopleura | Rhizome Extract | Identification of potential anticancer compounds |
| Penicillium roqueforti | Secondary Metabolites | Analysis using internal standards |
| Wastewater Effluent | Environmental Sample | Nontargeted screening of emerging contaminants |
Role in Biological Signaling or Interactions
This compound has been identified as a chemical compound present in the cuticle of female Anthidium pulchellum, a species of carder bee. fishersci.ie Its presence in insect cuticles suggests a potential, albeit not yet fully elucidated, role in chemical ecology or signaling within this species. fishersci.ie The complexity of floral aromas in certain beetle-pollinated species includes a range of volatile compounds, which can encompass aliphatic compounds and ketones, highlighting the potential for such molecules to act as sensory signals in biological interactions. nih.gov Beyond its natural occurrence, this compound is also noted as an intermediate in the synthesis of products with known biological activities, including antibacterial, antifungal, antiviral, and antituberculous agents. invivochem.com This indicates an indirect relevance to biological systems through its utility in generating compounds with therapeutic potential. This compound's interaction properties have also been explored in the context of chromatographic methods, where it is used as a marker, demonstrating its behavior within specific chemical environments that can mimic aspects of biological partitioning. nih.gov
Mechanistic Underpinnings of Bioactivity
The biological properties of organic molecules, including ketones like this compound, are intrinsically linked to their chemical structure. Modifications such as the introduction of fluorine atoms or hydroxyl and methoxy (B1213986) groups can significantly alter a compound's physical, chemical, and biological characteristics, influencing how it interacts with biological systems.
Mechanistic Underpinnings of Bioactivity
Influence of Fluorine Substitution on Biological Properties
The incorporation of fluorine into organic molecules, including ketones, is a strategy known to significantly alter their properties. Fluorine is highly electronegative and can influence the polarity and electronic distribution within a molecule. This substitution can impact a compound's solubility, lipophilicity, and its ability to cross biological membranes. For instance, fluorinated compounds have been explored in medicinal chemistry due to their altered pharmacokinetic properties, such as enhanced stability and membrane permeability. In the context of biological studies, fluorinated analogs can serve as probes to investigate enzyme-substrate interactions or as tracers. The presence of fluorine can also affect the metabolic stability of a molecule. While 10-fluorothis compound has been identified as a fluoro-substituted ketone with potential applications, detailed research findings specifically on the direct biological effects and mechanistic influence of fluorine substitution on this compound itself are limited in the provided results. However, general principles observed in other fluorinated ketones and organic molecules suggest that such a substitution could influence this compound's interactions with biological targets by altering its electronic properties, lipophilicity, and metabolic fate. For example, fluorine substitution can influence the mechanism of substrate/enzyme recognition events.
Impact of Hydroxyl and Methoxy Groups on Activity
Hydroxyl (-OH) and methoxy (-OCH₃) groups are common substituents in organic molecules and are known to significantly influence their biological activities. The introduction of hydroxyl groups, particularly in aromatic systems, often leads to increased antioxidant potential. The number and position of hydroxyl groups play a crucial role in determining the extent of this activity. Methoxy groups can also affect biological properties, contributing to a molecule's lipophilicity and influencing its interactions through steric and electrostatic effects. Studies on various compounds, including other ketones and phenolic derivatives, have shown that the presence and position of methoxy groups can significantly impact their activity, sometimes enhancing it. For example, in some substituted methyl ketones, derivatives containing both hydroxyl and methoxy groups, or methoxy groups alone, showed comparable herbicidal activity, whereas derivatives with only hydroxyl groups had little effect. In the context of this compound, the addition of hydroxyl or methoxy groups would be expected to alter its polarity, hydrogen bonding capacity, and lipophilicity, thereby influencing its interactions with biological macromolecules such as proteins and enzymes, or its partitioning into biological membranes. Research on other compound classes, such as benzimidazole (B57391) carboxamides and chalcones, demonstrates that the number and position of hydroxyl and methoxy groups are critical determinants of antiproliferative, antibacterial, and antioxidant activities. While specific data detailing the direct impact of hydroxyl and methoxy substitutions on this compound's biological activity and mechanisms are not extensively provided in the search results, the general principles derived from studies on related compounds indicate that these functional groups would likely play a significant role in modulating its bioactivity.
Environmental Disposition and Analytical Detection
Environmental Occurrence and Distribution
Detection in Wastewater and Aquatic Environments Decanophenone has been detected in environmental water samples, particularly in those influenced by wastewater. Studies utilizing nontarget analysis (NTA) with high-resolution mass spectrometry (HRMS) have identified this compound as one of the compounds present in wastewater influent and effluent.oup.comwhiterose.ac.uknih.govresearchgate.netFor instance, a study investigating contaminants of emerging concern (CECs) in a wastewater treatment plant in Botswana tentatively identified this compound among other compounds in influent and effluent wastewater, as well as in groundwater samples.oup.comwhiterose.ac.uknih.govresearchgate.netThe presence of this compound in effluent suggests that it may not be completely removed during wastewater treatment processes.oup.comwhiterose.ac.uknih.govresearchgate.net
Data from a study on a wastewater treatment plant shows the detection of this compound across different water matrices:
| Matrix | Detection (Yes/No) |
| Influent Wastewater | Yes |
| Effluent Wastewater | Yes |
| Groundwater | Yes |
This indicates its presence in the aquatic environment, originating from wastewater sources. oup.comwhiterose.ac.uknih.govresearchgate.net
Photochemical Degradation in Simulated Environments Photochemical degradation, driven by sunlight, is a significant pathway for the transformation of organic pollutants in aquatic and atmospheric environments.researchgate.netWhile direct information on the photochemical degradation of this compound in simulated environments was not explicitly found, studies on the photochemical fate of other organic contaminants, such as synthetic musk fragrances, highlight the importance of photolysis as a removal mechanism in water.nih.govThe susceptibility of a compound to photochemical degradation depends on its chemical structure and the presence of chromophores that can absorb light.
Advanced Analytical Methods for Environmental Monitoring Advanced analytical techniques, particularly those based on mass spectrometry, are essential for the detection and identification of this compound and other CECs in complex environmental matrices like wastewater and surface water. High-resolution mass spectrometry (HRMS), coupled with chromatographic techniques such as liquid chromatography (LC) or gas chromatography (GC), is widely employed for both targeted and nontargeted screening of environmental pollutants.oup.comwhiterose.ac.uknih.govresearchgate.netresearchgate.netnsf.govuwaterloo.caresearchgate.net
Nontargeted analysis workflows, often utilizing software for data processing and compound identification, have been successfully applied to tentatively identify this compound in environmental samples. oup.comwhiterose.ac.uknih.govresearchgate.netoup.comnih.govresearchgate.netresearchgate.net These methods involve the detection of a wide range of compounds without pre-defining specific target analytes, allowing for the discovery of unexpected contaminants. oup.comwhiterose.ac.uknih.govresearchgate.netresearchgate.netnsf.govresearchgate.net Techniques like LC-HRMS offer high sensitivity and selectivity, enabling the detection of this compound at trace concentrations in environmental waters. oup.comwhiterose.ac.uknih.govresearchgate.net
The use of suspect screening, where a list of potential contaminants is analyzed using HRMS data, also aids in the identification of compounds like this compound in environmental monitoring programs. oup.comwhiterose.ac.uknih.govresearchgate.netnsf.gov These advanced analytical methods are crucial for understanding the occurrence, distribution, and fate of CECs such as this compound in the environment.
Non-Target and Suspect Screening in Environmental Samples
Non-target and suspect screening approaches utilizing high-resolution mass spectrometry (HRMS) are increasingly employed for the identification of a wide range of contaminants of emerging concern (CECs) in environmental matrices york.ac.ukoup.comresearchgate.net. These techniques enable the detection of known and unknown pollutants without requiring prior knowledge of every substance potentially present in a sample oup.comoup.com.
This compound has been tentatively identified in environmental samples through non-target screening workflows york.ac.ukoup.comresearchgate.netnih.govresearchgate.net. For instance, a study investigating CECs in the Glen Valley wastewater treatment plant in Botswana and associated groundwater samples employed a non-targeted and suspect screening workflow via liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) york.ac.ukoup.comnih.gov. This analysis tentatively identified the presence of 34 compounds in addition to those found by suspect screening, including this compound york.ac.ukoup.comresearchgate.netnih.gov. The study found that the highest number of CEC detections, including this compound, were in influent wastewater, followed by effluent wastewater and groundwater york.ac.ukoup.comnih.gov. The detection in influent wastewater suggests wastewater treatment plants can be a pathway for this compound to enter the environment york.ac.ukoup.comnih.gov.
Suspect screening involves searching for compounds based on a predefined list of suspected substances, often using high-resolution mass spectrometry data and prior structural information oup.comoup.com. While this compound was specifically mentioned as a tentative identification in non-targeted analysis in the cited wastewater study, both non-targeted and suspect screening are valuable tools for uncovering the presence of compounds like this compound in complex environmental samples york.ac.ukoup.comoup.comresearchgate.net. This compound has also been proposed as a tracer associated with septic tank sources in environmental water samples, identified through non-target analysis using HRMS and statistical methods researchgate.netnsf.gov.
Chromatographic Techniques for Environmental Trace Analysis
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of trace organic contaminants in environmental samples researchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is the primary analytical technique for suspect and non-target screening oup.comau.dk.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) was the technique used in the tentative identification of this compound in wastewater and groundwater samples york.ac.ukoup.com. LC-HRMS is particularly suitable for the analysis of polar and less volatile compounds au.dk. The analysis of filtered environmental water samples for non-target analysis can be carried out using online solid-phase extraction (SPE) coupled to high-performance LC (HPLC) and HRMS instruments like a Q-Exactive Orbitrap device oup.com.
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique in environmental analysis, typically applied to volatile and semi-volatile compounds researchgate.net. This compound has been identified among aromatic ketones in coal tar analysis using GC-MS epa.gov. In this context, GC-MS analysis of a neutral fraction of coal tar showed this compound present in a subfraction containing neutral polar compounds epa.gov. Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC × GC-MS) offers enhanced separation capabilities for complex environmental matrices researchgate.net.
Beyond its detection as an environmental contaminant, this compound has also been noted for its analytical utility in chromatography. It has been described as a suitable marker for determining hold-up volume in Hydrophilic Interaction Liquid Chromatography (HILIC), a technique used for separating polar compounds researchgate.netmdpi.com. This compound's use as a hold-up volume marker can extend to the boundary between HILIC and Reversed-Phase Liquid Chromatography (RPLC) conditions researchgate.netmdpi.com. This is attributed, in part, to its properties as a micelle marker with a strong chromophore detectable at various pH levels and its ease of dissolution in the mobile phase sigmaaldrich.com.
The application of these chromatographic techniques, particularly when coupled with HRMS in non-target and suspect screening workflows, is crucial for improving the ability to detect and identify compounds like this compound in diverse environmental samples oup.comresearchgate.netresearchgate.netau.dk.
Theoretical and Computational Investigations
Quantum Chemical Studies of Decanophenone
Quantum chemical methods, based on the principles of quantum mechanics, are employed to study the electronic structure and potential energy surfaces of molecules. These studies can provide detailed information about the distribution of electrons, molecular geometry, and the energy changes that occur during chemical reactions.
Electronic Structure Analysis
Electronic structure analysis of this compound using quantum chemical methods aims to understand the distribution of electrons within the molecule. This involves calculating molecular orbitals, electron density distribution, and electrostatic potential. Such analyses can reveal the polarity of different parts of the molecule, the nature of chemical bonds, and potential sites for chemical reactions. While specific detailed findings for this compound were not extensively found in the search results, quantum chemical calculations are routinely used for such analyses on organic molecules. researchgate.netresearchgate.net
Potential Energy Surfaces and Reaction Pathways
Potential energy surfaces (PES) are fundamental in understanding chemical reactions. researchgate.netresearchgate.netwayne.edu A PES maps the potential energy of a molecular system as a function of its atomic coordinates. researchgate.netnumberanalytics.com By exploring the PES, researchers can identify stable structures (minima), transition states (saddle points) connecting reactants and products, and the minimum energy pathways (MEPs) representing the most likely reaction routes. researchgate.netwayne.edunumberanalytics.comnasa.gov Quantum chemical calculations are essential for constructing and analyzing these surfaces. researchgate.netresearchgate.netnumberanalytics.com Although no specific studies on the reaction pathways of this compound were detailed in the search results, the general principles of PES exploration using quantum chemistry are well-established and applicable to understanding this compound's reactivity. researchgate.netresearchgate.netwayne.edunumberanalytics.comnasa.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. plos.orgnih.govmdpi.commdpi.com By applying classical mechanics to model the interactions between atoms, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes and flexibility. plos.orgnih.govmdpi.com Conformational analysis, often performed in conjunction with MD simulations, explores the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. plos.orgnih.govmdpi.comlambris.comacs.org For a molecule like this compound with a flexible decyl chain, MD simulations can help understand its preferred conformations in different environments, which can influence its physical and chemical properties. plos.orgnih.govmdpi.comlambris.com Studies on other molecules demonstrate the utility of MD simulations for conformational analysis and understanding molecular dynamics. plos.orgnih.govmdpi.commdpi.comlambris.com
Computational Modeling of Spectroscopic Properties
Computational methods can be used to predict and interpret the spectroscopic properties of molecules, such as UV-Vis, IR, and NMR spectra. By calculating the energy levels and transition probabilities, theoretical spectroscopy can aid in the identification and characterization of compounds. For example, time-dependent Density Functional Theory (TD-DFT) calculations can be used to simulate UV-Vis absorption spectra, and the results can be compared with experimental data. mdpi.com While specific computational modeling of this compound's spectroscopic properties was not found, these computational techniques are broadly applicable to organic molecules and can provide valuable information for structural elucidation and understanding electronic transitions. mdpi.comresearchgate.net
Theoretical Prediction of Reactivity and Selectivity
Theoretical methods, often based on quantum chemistry and computational modeling, can be used to predict the reactivity of a molecule and the selectivity of a reaction (e.g., regioselectivity or stereoselectivity). beilstein-journals.orgmdpi.com By calculating activation energies, reaction intermediates, and transition states, computational studies can provide insights into why a reaction proceeds via a particular pathway and favors the formation of certain products. beilstein-journals.orgmdpi.com Concepts like frontier molecular orbitals, electrostatic potential maps, and steric hindrance, derived from computational analyses, are valuable in predicting how a molecule will interact with other species. beilstein-journals.orgmdpi.com Although direct theoretical predictions of this compound's specific reactions were not detailed in the search results, the general approaches used in computational chemistry can be applied to assess its potential reactivity and selectivity in various chemical transformations. beilstein-journals.orgmdpi.com this compound has been mentioned in the context of studies involving supercritical fluid chromatography and as a marker in hydrophilic interaction liquid chromatography, suggesting its use in analytical method development where understanding its interactions and behavior is important. lboro.ac.ukmdpi.comresearchgate.net
Future Research Directions
Exploration of Novel Synthetic Pathways
The exploration of novel synthetic pathways for decanophenone is an important area for future research. While this compound is utilized as a reactant in the synthesis of other compounds, such as certain flavylium (B80283) derivatives mdpi.com, nih.gov, the development of more efficient, selective, and environmentally friendly methods for its own synthesis remains relevant. Current chemical synthesis methods exist, but the drive towards green chemistry necessitates the investigation of alternative routes that minimize waste and energy consumption. researchgate.net, doi.org Future work could focus on catalytic methods, biocatalysis, or flow chemistry techniques to improve the yield and purity of this compound synthesis, potentially reducing the environmental footprint associated with its production.
Development of Advanced Analytical Techniques for Trace Analysis
The development of advanced analytical techniques for the trace analysis of this compound is crucial for its detection and quantification in complex matrices. This compound has been detected at trace levels in environmental samples such as wastewater using techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) oup.com. The complexity of such samples necessitates highly sensitive and selective methods to accurately identify and quantify this compound alongside numerous other compounds. Future research should focus on developing even more advanced chromatographic separation techniques, potentially coupled with high-resolution mass spectrometry or other sophisticated detectors, to achieve lower detection limits and improve the robustness of analysis in various sample types, including biological and environmental matrices. researchgate.net, wrc.org.za, ichtj.waw.pl, google.com, acs.org The use of this compound and similar alkylphenones as reference standards in techniques like HPLC and capillary electrophoresis highlights the need for reliable and sensitive analytical methods for this class of compounds. smolecule.com, lcms.cz, google.com
Deeper Elucidation of Biochemical Mechanisms and Pathways
Further research is needed for the deeper elucidation of biochemical mechanisms and pathways involving this compound. Its detection as a metabolite in natural sources, such as the red alga Laurencia snackeyi, suggests potential roles in biological systems. nih.gov Furthermore, this compound is noted as an intermediate in the synthesis of products with antibacterial, antifungal, antiviral, and antituberculous properties invivochem.com. This indicates potential involvement in or interaction with biochemical pathways relevant to these biological activities. Future studies could investigate the metabolic fate of this compound in organisms, its potential interactions with enzymes or receptors, and its role in the biosynthesis of other bioactive molecules. The integration of in vivo studies with analytical techniques will be vital in this endeavor. nih.gov
Integration of Computational Chemistry with Experimental Design
The integration of computational chemistry with experimental design offers powerful tools for advancing this compound research. Computational methods, such as molecular docking, have already been employed in studies involving this compound to predict potential biological interactions, such as cholinesterase inhibition. nih.gov Future research can leverage computational chemistry for various purposes, including predicting the physicochemical properties of this compound and its derivatives, designing novel synthetic routes, simulating reaction mechanisms, and predicting biological activity or toxicity profiles. nih.gov, researchgate.net This integration can help guide experimental work, prioritize research directions, and provide deeper insights at the molecular level, potentially accelerating the discovery and development of new applications for this compound or related compounds.
Sustainable and Green Chemistry Approaches in this compound Research
Embracing sustainable and green chemistry approaches is an important future direction in this compound research. This involves designing chemical syntheses and analytical methods that minimize or eliminate the use of hazardous substances, reduce waste generation, and are more energy-efficient. researchgate.net, doi.org For the synthesis of this compound, this could involve exploring catalysis, using renewable feedstocks, or developing solvent-free reactions. researchgate.net In analytical chemistry, the focus is on developing methods that reduce solvent consumption, such as miniaturization of techniques or the use of greener solvents. unime.it Applying green chemistry principles throughout the lifecycle of this compound research, from synthesis to analysis and potential applications, will contribute to more environmentally responsible scientific practices. mdpi.com, researchgate.net
Q & A
Q. Why does this compound's elution volume remain stable under varying ammonium salt concentrations in HILIC (Hydrophilic Interaction Liquid Chromatography)?
- Methodological Answer : Unlike hydrophilic analytes (e.g., KBr), this compound’s hydrophobicity minimizes interactions with the aqueous phase in HILIC. Even at high NH₄Ac concentrations (e.g., 40% aqueous phase), its elution volume remains stable (Figure 3a–d). This behavior contrasts with hydrophilic markers, whose elution volumes increase due to ion-pairing effects. Researchers should use this compound as a hydrophobic marker in HILIC method development .
Q. How to resolve contradictions in this compound's retention behavior when using ionic liquids (ILs) like BMIMBF₄ in MEKC?
- Methodological Answer : BMIMBF₄ alters the ionic strength and micelle-solute partitioning. At low IL concentrations (0–2 mM), this compound’s migration time decreases due to enhanced micelle mobility. Above 2 mM, migration time increases due to IL-induced micelle structural changes (e.g., larger aggregates). To resolve inconsistencies, researchers should:
- Monitor capillary current to detect ionic strength changes (Figure 3.8).
- Compare retention factors (k') of this compound with homologs (e.g., acetophenone) to assess hydrophobic interaction gradients (Figure 3.6).
- Avoid non-conductive ILs (e.g., EMIMCl) that fail to enhance separation .
Experimental Design & Data Contradiction Analysis
Q. How to design a robust MEKC protocol for separating this compound from homologs with varying alkyl chain lengths?
- Methodological Answer :
- Step 1 : Optimize SDS concentration (50 mM) and buffer pH (e.g., Tris pH 10) to balance resolution and runtime.
- Step 2 : Introduce BMIMBF₄ (≤2 mM) to reduce migration time without compromising resolution.
- Step 3 : Validate using homologs (C₁–C₉ alkylphenones) to ensure linear retention factor trends. Contradictions in retention (e.g., non-linear k' vs. chain length) may indicate micelle saturation or IL interference.
- Step 4 : Use a capillary with 50 µm I.D. and 15 kV voltage to minimize Joule heating .
Q. What methodological adjustments are needed when this compound exhibits anomalous retention in mixed solvent systems?
- Methodological Answer : Anomalies may arise from solvent polarity shifts. For example, in HILIC with 60% MeCN/40% NH₄Ac, this compound’s elution stability (Figure 3d) suggests dominance of hydrophobic over hydrophilic interactions. If retention deviates (e.g., earlier elution), check for:
- Contamination in the aqueous phase (e.g., residual acetone).
- Column degradation affecting hydrophobic retention.
- Temperature fluctuations altering partitioning kinetics .
Theoretical & Practical Considerations
Q. How does this compound's hydrophobicity influence its role as a marker in chromatographic studies?
- Methodological Answer : Its hydrophobicity makes it a reliable marker for assessing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
